Sugikurojin E

Description

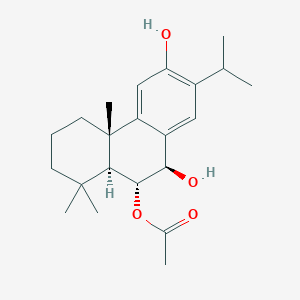

Structure

3D Structure

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

[(4bS,8aS,9R,10R)-3,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-9-yl] acetate |

InChI |

InChI=1S/C22H32O4/c1-12(2)14-10-15-16(11-17(14)24)22(6)9-7-8-21(4,5)20(22)19(18(15)25)26-13(3)23/h10-12,18-20,24-25H,7-9H2,1-6H3/t18-,19+,20+,22-/m1/s1 |

InChI Key |

AMKZEPMOTWRTSJ-FCIYXJNOSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)[C@H]([C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C)O)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(C(C3C2(CCCC3(C)C)C)OC(=O)C)O)O |

Synonyms |

alpha-acetoxy-7beta,12-dihydroxy-8,11,13-abietatriene sugikurojin E |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment Methodologies for Sugikurojin E

Advanced Spectroscopic Techniques for Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of Sugikurojin E. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the intricate puzzle of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom within the molecule, including their number, connectivity, and spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments and provides insights into the types of carbon atoms present (e.g., carbonyls, alkenes, alkanes).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, ultimately allowing for the assembly of molecular fragments.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | COSY Correlations | HMBC Correlations |

| Data for this compound would be presented here if available from scientific literature. |

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the structural motifs present within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within this compound by detecting the vibrational frequencies of chemical bonds. thesiliconreview.comquora.comyoutube.com For instance, characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O), or alkene (C=C) moieties.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, often revealing the presence of conjugated systems or chromophores. thesiliconreview.comquora.com The wavelength of maximum absorption (λmax) can be indicative of the extent of conjugation.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry of this compound. nih.govwikipedia.orgyoutube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.org The electron density map generated from this data allows for the precise determination of the three-dimensional arrangement of every atom in the molecule, thereby establishing its absolute configuration.

Computational Chemistry Approaches for Conformational Analysis and Structural Validation

In conjunction with experimental data, computational chemistry plays a significant role in the structural elucidation of this compound. Methods such as Density Functional Theory (DFT) are used to calculate theoretical NMR chemical shifts and to model the compound's conformational landscape. By comparing the calculated spectroscopic parameters with the experimental data, researchers can validate the proposed structure and gain insights into the most stable conformations of the molecule.

Chemical Derivatization Strategies for Structural Characterization

Chemical derivatization involves modifying the structure of this compound through chemical reactions to facilitate its structural analysis. researchgate.net For instance, the formation of a Mosher's ester can be used to determine the absolute configuration of stereogenic centers bearing hydroxyl groups by analyzing the ¹H NMR shifts of the resulting diastereomeric esters. Other derivatization reactions may be employed to improve the compound's crystallizability for X-ray analysis or to introduce specific functionalities that aid in spectroscopic interpretation.

Total Synthesis and Synthetic Approaches to Sugikurojin E and Its Analogs

Retrosynthetic Analysis of the Sugikurojin E Core Scaffold

A retrosynthetic analysis of the this compound core scaffold, a C19-functionalized abietane (B96969) diterpenoid, reveals several strategic disconnections. The core structure is characterized by a tricyclic system with specific stereochemistry and functional group placements. A common approach involves disconnecting the molecule to simpler, often commercially available or readily accessible starting materials.

Key retrosynthetic strategies often focus on the formation of the tricyclic ring system and the introduction of key functional groups at C12 and C19. For instance, the synthesis can be traced back to simpler precursors like abietic acid or its derivatives. researchgate.net The concept of retrosynthetic analysis, formalized by E.J. Corey, allows for a logical deconstruction of the target molecule to devise a synthetic plan. ias.ac.in This process involves identifying key bond disconnections and strategic functional group interconversions.

Key Strategic Bond Formations in Total Synthesis

The total synthesis of abietane diterpenoids related to this compound relies on several key strategic bond formations to construct the characteristic tricyclic framework. These reactions are crucial for establishing the correct connectivity and stereochemistry of the molecule.

One of the pivotal steps often involves the construction of the six-membered rings. For example, intramolecular cyclization reactions, such as the manganese(III)-based oxidative free-radical cyclization, have been employed to form the phenolic ring system present in related compounds. researchgate.net Another important transformation is the introduction of substituents on the aromatic ring, which can be achieved through Friedel-Crafts reactions. researchgate.netnih.gov Furthermore, carbon-carbon bond-forming reactions are fundamental to building the carbon skeleton. nih.gov The strategic application of these reactions is essential for the efficient assembly of the complex molecular architecture.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving the correct stereochemistry is a significant challenge in the synthesis of this compound, which possesses multiple chiral centers. Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. wikipedia.org This is particularly important as different enantiomers of a drug can have vastly different biological activities.

Various strategies are employed to control stereochemistry, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor (chiral pool synthesis). wikipedia.org For instance, in the synthesis of related natural products, asymmetric reactions like the Sharpless asymmetric dihydroxylation have been considered for introducing hydroxyl groups with specific stereochemistry. The development of catalytic asymmetric methods is a major focus in modern organic synthesis, enabling the efficient construction of complex chiral molecules. researchgate.net While specific details on the enantioselective total synthesis of this compound are not extensively documented in the provided results, the synthesis of its enantiomer, (-)-Sugikurojin A, has been reported, highlighting the feasibility of controlling the stereochemical outcome. researchgate.netscispace.com

Semisynthetic Routes to this compound Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, provides an efficient alternative to total synthesis for accessing complex molecules and their derivatives. Abietic acid and its derivatives, which are abundant resin acids, are common starting materials for the semisynthesis of abietane diterpenoids. researchgate.net

Biosynthetic Pathway Elucidation of Sugikurojin E

Identification of Precursors and Intermediates in Sugikurojin E Biosynthesis

The biosynthesis of all plant diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). heraldopenaccess.usmdpi.com The formation of GGPP itself is the result of a series of enzymatic steps within the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which sequentially condenses the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org

The proposed biosynthetic journey from GGPP to this compound involves several key stages and intermediates:

Formation of the Abietane (B96969) Skeleton : The linear GGPP molecule first undergoes a complex cyclization to form the characteristic tricyclic abietane core. This is typically a two-step process catalyzed by two distinct diterpene synthases (diTPSs). frontiersin.orgresearchgate.net

First, a class II diTPS, such as a copalyl diphosphate synthase (CPPS), catalyzes the protonation-initiated cyclization of GGPP to form a (+)-copalyl diphosphate (CPP) intermediate. frontiersin.orgnih.gov

Next, a class I diTPS, often a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from CPP and a subsequent cyclization and rearrangement cascade to produce the stable diterpene hydrocarbon, miltiradiene (B1257523). frontiersin.orgresearchgate.net

Aromatization and Initial Oxidation : Miltiradiene serves as the precursor to the aromatic abietanes. rsc.org The C-ring of miltiradiene can undergo spontaneous, non-enzymatic oxidation to form abietatriene (B1232550), a key aromatic intermediate. frontiersin.orgnih.gov From abietatriene, the pathway proceeds through a series of oxidative modifications. A crucial intermediate is ferruginol (B158077), which is formed by the hydroxylation of abietatriene at the C-12 position. rsc.orgresearchgate.net

Sequential Hydroxylations and Acetylation : To arrive at the final structure of this compound (6α-acetoxy-7β,12-dihydroxy-8,11,13-abietatriene), ferruginol must undergo further modifications. researchgate.net This involves hydroxylation at the C-7 position, followed by hydroxylation at the C-6 position. The final step is the acetylation of the C-6 hydroxyl group to form the 6α-acetoxy moiety.

The table below summarizes the key molecules in the proposed pathway.

| Compound Type | Compound Name | Role in Pathway |

| C5 Precursors | Isopentenyl Diphosphate (IPP) | Universal building block for terpenoids |

| Dimethylallyl Diphosphate (DMAPP) | Universal building block and starter unit for terpenoids | |

| C20 Precursor | Geranylgeranyl Diphosphate (GGPP) | Direct precursor to all diterpenoids |

| Diterpene Intermediate | (+)-Copalyl Diphosphate (CPP) | Product of the first cyclization step |

| Diterpene Hydrocarbon | Miltiradiene | Core tricyclic abietane hydrocarbon skeleton |

| Aromatic Intermediate | Abietatriene | Aromatized abietane skeleton |

| Phenolic Intermediate | Ferruginol | C-12 hydroxylated abietatriene |

| Hydroxylated Intermediate | 7-hydroxyferruginol | Putative precursor following C-7 hydroxylation |

| Dihydroxy Intermediate | 6,7-dihydroxyferruginol | Putative precursor following C-6 hydroxylation |

| Final Product | This compound | 6α-acetoxy-7β,12-dihydroxy-8,11,13-abietatriene |

Characterization of Key Biosynthetic Enzymes and Gene Clusters

The synthesis of this compound requires a coordinated series of enzymatic reactions catalyzed by specific protein families. While the exact enzymes from Cryptomeria japonica have not been isolated and characterized, their identities can be inferred from homologous pathways in species like Salvia miltiorrhiza and Rosmarinus officinalis. frontiersin.orgacs.org

Diterpene Synthases (diTPSs) : These enzymes are responsible for creating the foundational carbon skeleton. The biosynthesis of abietanes requires both a Class II diTPS (e.g., CPPS) to initiate cyclization and a Class I diTPS (e.g., miltiradiene synthase) to complete it. frontiersin.orgresearchgate.net

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is critical for the extensive oxidative functionalization of the diterpene scaffold. frontiersin.orgrsc.org Specific CYPs, typically from the CYP76 family, are known to catalyze hydroxylations at various positions on the abietane ring. acs.orgresearchgate.netnih.gov The formation of this compound would necessitate at least three distinct CYP-mediated oxidation events to introduce hydroxyl groups at C-12, C-7, and C-6.

Acyltransferases : The presence of an acetoxy group at the C-6 position points to the action of an acyltransferase. These enzymes transfer an acyl group, in this case, an acetyl group from acetyl-CoA, to a hydroxylated acceptor molecule.

In many plants, the genes encoding the enzymes for a specific secondary metabolite pathway are organized into a biosynthetic gene cluster (BGC). frontiersin.org This co-localization facilitates the coordinated regulation and expression of the pathway. BGCs for abietane diterpenoid biosynthesis have been identified in species like Salvia miltiorrhiza, and it is plausible that a similar gene cluster for this compound and related compounds exists within the Cryptomeria japonica genome. frontiersin.orgyonsei.ac.kr

The table below lists the putative enzyme classes required for this compound biosynthesis.

| Enzyme Class | Abbreviation | Proposed Function in this compound Pathway |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesis of the GGPP precursor from IPP and DMAPP |

| Copalyl Diphosphate Synthase | CPPS | (Class II diTPS) Cyclization of GGPP to (+)-CPP |

| Miltiradiene Synthase | KSL | (Class I diTPS) Conversion of (+)-CPP to miltiradiene |

| Cytochrome P450 Monooxygenase | CYP | Sequential hydroxylation of the abietatriene core at C-12, C-7, and C-6 positions |

| Acyltransferase | - | Acetylation of the C-6 hydroxyl group |

Mechanistic Investigations of Enzymatic Transformations within the this compound Pathway

The biosynthesis of this compound involves a series of sophisticated enzymatic transformations, each with a distinct chemical mechanism.

Diterpene Cyclization : The formation of the miltiradiene skeleton is a hallmark of diterpene biosynthesis. It begins when the class II diTPS (CPPS) binds GGPP in a folded conformation and uses an acidic residue to protonate the terminal double bond, initiating a cationic cyclization cascade that forms the first two rings and the (+)-CPP intermediate. frontiersin.orgnih.gov The class I diTPS then binds (+)-CPP, and with the help of a trinuclear magnesium ion cluster, catalyzes the abstraction of the diphosphate group to generate a carbocation. nih.gov This triggers a second cyclization to form the third ring, followed by rearrangements to yield the final miltiradiene hydrocarbon product. researchgate.net

P450-Mediated Hydroxylation : The hydroxylation steps are catalyzed by cytochrome P450 enzymes. rsc.org In a typical P450 catalytic cycle, the enzyme's heme iron activates molecular oxygen to form a highly reactive ferryl-oxo species. This powerful oxidant then abstracts a hydrogen atom from the substrate (the abietane ring), followed by an oxygen rebound step that inserts a hydroxyl group into the specific C-H bond, such as those at C-12, C-7, and C-6. researchgate.net The high regio- and stereospecificity of these enzymes ensures that the hydroxyl groups are added at the correct positions and with the correct orientation.

Acyltransferase Activity : The final acetylation step is likely carried out by a member of the BAHD acyltransferase superfamily. These enzymes utilize a catalytic histidine residue to deprotonate the target hydroxyl group (at C-6), making it a potent nucleophile. This nucleophile then attacks the carbonyl carbon of acetyl-CoA, leading to the formation of a tetrahedral intermediate which subsequently collapses to release the acetylated product, this compound, and coenzyme A.

Metabolic Engineering Strategies for Enhanced Production or Analog Generation

The low natural abundance of many valuable plant-derived compounds like this compound makes metabolic engineering a promising strategy for sustainable production. jmb.or.krnih.gov By applying synthetic biology tools, production can be enhanced in the native plant or reconstructed in microbial hosts. beilstein-journals.org

Enhancing Precursor Supply : A common strategy is to increase the availability of the universal precursor, GGPP. This can be achieved by overexpressing key rate-limiting enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and the enzyme that produces GGPP itself, GGPP synthase (GGPPS). nih.govmdpi.com This approach has successfully increased the yield of various diterpenes in engineered plants and microbes. mdpi.com

Heterologous Production : A powerful approach involves transferring the entire biosynthetic pathway into a fast-growing, easily manipulated host organism like Escherichia coli or baker's yeast (Saccharomyces cerevisiae). beilstein-journals.org This requires the identification and cloning of all the necessary genes from Cryptomeria japonica—the diTPSs, the specific CYPs, and the acyltransferase. Successful heterologous production of other abietane diterpenes, such as ferruginol, has already been demonstrated in engineered microbes, paving the way for similar efforts with more complex molecules. nih.govresearchgate.net

Pathway Optimization and Analog Generation : Once a pathway is established in a heterologous host, it can be further optimized by balancing the expression levels of each enzyme to avoid the accumulation of toxic intermediates and maximize flux towards the final product. beilstein-journals.org Furthermore, metabolic engineering allows for the creation of novel analogs. By introducing CYP enzymes from different plant pathways, it is possible to generate new hydroxylation patterns on the this compound scaffold. acs.orgresearchgate.net This combinatorial biosynthesis approach can rapidly generate a library of new-to-nature compounds for pharmacological screening.

Molecular and Cellular Biological Modulations of Sugikurojin E in Pre Clinical Models

Target Identification and Validation Studies

The initial and crucial phase of understanding a compound's biological activity involves identifying its molecular targets. This process typically includes a range of in vitro and in silico methods to determine how a substance interacts with various biological macromolecules.

Protein-Ligand Interaction Profiling

There is currently no available data from protein-ligand interaction profiling studies for Sugikurojin E. Such studies are essential for characterizing the non-covalent interactions (such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions) that would govern the binding of this compound to any potential protein targets.

Enzyme Inhibition and Activation Assays

No enzymatic inhibition or activation assays involving this compound have been reported. These assays are fundamental in determining if a compound can modulate the activity of specific enzymes, which are critical regulators of numerous physiological pathways. Without this data, the potential for this compound to act as an enzyme inhibitor or activator is unknown.

Receptor Binding and Modulation Studies (e.g., GABAA receptor, GPR55)

There is no evidence in the scientific literature of this compound being evaluated in receptor binding or modulation studies. Consequently, its ability to interact with and modulate the function of receptors, such as the GABAA receptor or the GPR55 orphan receptor, has not been determined.

Cellular Mechanistic Investigations

Following target identification, cellular mechanistic investigations are employed to understand how a compound affects cellular behavior and pathways.

Cell Cycle Regulation and Apoptosis Induction in Cell Lines

No studies have been published that investigate the effects of this compound on cell cycle regulation or the induction of apoptosis in any cell lines. Therefore, its potential to interfere with cell proliferation or to trigger programmed cell death remains to be explored.

Autophagy Modulation and Cellular Stress Responses

The impact of this compound on autophagy and other cellular stress response pathways is also an uninvestigated area. Research into these mechanisms would be necessary to understand how cells might respond to exposure to this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the molecular and cellular biological modulations of the specific chemical compound “this compound” according to the requested outline.

Research has identified this compound as an abietane (B96969) diterpene isolated from the bark of Cryptomeria japonica. Its structure has been determined to be 6alpha-acetoxy-7beta,12-dihydroxy-8,11,13-abietatriene researchgate.net.

However, specific studies detailing its effects on the following have not been found in the public domain:

Gene expression and protein level alterations

Mitochondrial function and bioenergetic perturbations

Modulation of phosphorylation cascades such as the PI3K pathway

Activation or inhibition of nuclear receptors like PPARγ

Impact on redox homeostasis and antioxidant enzyme activity

Specific outcomes in dedicated in vitro and pre-clinical in vivo models

While some biological activities, such as cytotoxic and antileishmanial effects, have been reported for related compounds like Sugikurojin A, Sugikurojin C, and other abietane diterpenoids, this information falls outside the strict scope of this article, which is focused solely on this compound nih.govjebas.orgmdpi.com. Without dedicated research on this compound, it is not possible to provide the scientifically accurate content and data tables required for the specified sections.

In Vitro and Pre-clinical In Vivo Model Studies

Anti-parasitic Activity in Model Organisms (e.g., Leishmania spp.)

No research has been published that evaluates the anti-parasitic effects of this compound, including any activity against Leishmania species. While a related compound, Sugikurojin A, has been noted for its antiprotozoal properties, similar studies for this compound have not been reported researchgate.net.

Structure Activity Relationship Sar Studies of Sugikurojin E and Its Analogs

Systematic Modification of the Abietane (B96969) Core and Side Chains

Sugikurojin E is structurally defined as 6α-acetoxy-7β,12-dihydroxy-8,11,13-abietatriene. tandfonline.comresearchgate.netthieme-connect.comacs.org The exploration of its structure-activity relationships has been advanced through the synthesis and biological evaluation of various analogs, focusing on modifications at key positions of the abietane scaffold, namely the A, B, and C rings, and the isopropyl side chain. While direct and extensive SAR studies on this compound are limited, a broader analysis of closely related abietane diterpenoids provides significant insights.

The initial isolation of this compound from the bark of Cryptomeria japonica was accompanied by the identification of several related compounds, including Sugikurojin D and F. tandfonline.comthieme-connect.com In preliminary biological screenings, this compound, along with nine other related diterpenes, was found to be inactive against Staphylococcus aureus and Escherichia coli at a concentration of 125 µg/ml. tandfonline.comacs.org This lack of antibacterial activity in the initial assays highlights the importance of specific structural features for conferring biological function.

SAR studies on the broader class of abietane diterpenoids have revealed the critical role of oxygen-containing functional groups on the C-ring. For instance, the presence of a hydroxyl group at C-12 is a common feature in many bioactive abietanes, such as the antiviral compound ferruginol (B158077). nih.govscielo.br The modification of this hydroxyl group, or its interplay with substituents on the A and B rings, can dramatically alter the biological activity profile.

Table 1: Biological Activity of Selected Abietane Diterpenoids Related to this compound

| Compound | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | 6α-acetoxy-7β,12-dihydroxy-8,11,13-abietatriene | Inactive against S. aureus and E. coli at 125 µg/ml. | tandfonline.comacs.org |

| Ferruginol | 12-hydroxy-8,11,13-abietatriene | Antiviral, antibacterial, antifungal, antitumor, anti-inflammatory. | nih.govscielo.br |

| Sugiol | 7-oxo-12-hydroxy-8,11,13-abietatriene | Anti-inflammatory, cytotoxic, antitumor. | researchgate.netcsic.es |

| Horminone | 6β-hydroxy-7α-hydroxy-12-hydroxy-8,11,13-abietatriene-11,14-dione | Antibacterial against MRSA. | mdpi.com |

| 7α-acetoxy-6β-hydroxyroyleanone | 7α-acetoxy-6β-hydroxy-12-hydroxy-8,11,13-abietatriene-11,14-dione | Antibacterial against MRSA and VRE. | mdpi.com |

| 18-Oxoferruginol | 18-oxo-12-hydroxy-8,11,13-abietatriene | Anti-Zika virus activity (EC50 = 2.60 µM). | scielo.br |

Systematic modifications of the abietane core have demonstrated that:

Oxidation of the B-ring: The introduction of a ketone at C-7, as seen in sugiol, often imparts cytotoxic and anti-inflammatory properties. researchgate.netcsic.es Further oxidation, such as the introduction of hydroxyl groups at C-6 and C-7, can lead to potent antibacterial activity, especially when the C-ring is a p-benzoquinone. mdpi.com The 6α-acetoxy and 7β-hydroxy substitution pattern of this compound is a unique variation, and its lack of antibacterial activity in initial screens suggests this specific arrangement is not optimal for this effect.

Modification of the C-18/C-19 positions: Semisynthetic studies on ferruginol analogs have shown that functionalization at the C-18 position can lead to potent antiviral compounds. For example, an 18-oxo derivative of ferruginol displayed significant anti-Zika virus activity. scielo.br This suggests that while the core of this compound is based on a C-19 functionalized abietane skeleton (a common feature of sugikurojins), modifications at other positions could unlock different biological potentials. mpg.de

Substitution on the C-ring: The catechol or quinone moiety in the C-ring is often crucial for antimicrobial and cytotoxic activities. rsc.org A study on abietatriene (B1232550) diterpenoids concluded that a free catechol group is essential for activity against Gram-positive bacteria, and oxidation to a quinone enhances this activity. rsc.org this compound possesses a hydroxyl group at C-12, but not a full catechol or quinone system, which may contribute to its observed inactivity in certain assays.

Identification of Pharmacophore Features Critical for Biological Activity

Pharmacophore modeling helps to define the three-dimensional arrangement of essential chemical features required for a molecule to exert a specific biological effect. For the abietane diterpenoid class, several pharmacophore models have been proposed based on observed SAR for activities like cytotoxicity and antileishmanial effects.

A pharmacophore model developed for cytotoxic abietane-type diterpenoids against the MCF-7 breast cancer cell line identified a hydrogen bond acceptor at C-11, an aromatic feature in the C-ring (C11-C14), and hydrophobic features at positions C-1 to C-6, as well as the C-17, C-18, and C-19 methyl groups, as being important for activity. tandfonline.comresearchgate.net Another study on antileishmanial abietanes highlighted a model with one hydrogen bond acceptor, one aromatic feature, and five hydrophobic features. researchgate.netmanchester.ac.uk

Based on these models, the key pharmacophoric features of this compound and its analogs can be summarized as follows:

Hydrogen Bond Donors/Acceptors: The hydroxyl group at C-12 in this compound can act as both a hydrogen bond donor and acceptor. The 7β-hydroxy group is primarily a hydrogen bond donor, while the 6α-acetoxy group provides a hydrogen bond acceptor feature. The presence and orientation of these groups are critical. For instance, in some bioactive abietanes, a catechol group (hydroxyls at C-11 and C-12) is a key feature for activity. rsc.org

Hydrophobic Regions: The tricyclic abietane core, including the gem-dimethyl group at C-4 and the isopropyl group at C-13, constitutes a significant hydrophobic region. These hydrophobic interactions are crucial for anchoring the molecule in the binding pocket of target proteins.

Aromatic Ring: The aromatic C-ring is a common feature in many bioactive abietanes and is often involved in π-π stacking or hydrophobic interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While no specific QSAR models have been published exclusively for this compound and its direct analogs, QSAR studies on broader classes of abietane diterpenoids offer valuable insights.

For example, QSAR analyses of abietane derivatives have been performed to understand their anti-inflammatory and cytotoxic activities. ulisboa.pt These studies often identify key molecular descriptors that correlate with biological activity, such as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These include properties like partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and interaction potential of the molecule.

Steric descriptors: These relate to the size and shape of the molecule and are crucial for understanding how a molecule fits into a receptor's binding site.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogs

Both ligand-based and structure-based drug design strategies are applicable to the development of novel therapeutic agents based on the this compound scaffold.

Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods rely on the information from known active molecules. The pharmacophore models discussed in section 6.2 are a prime example of ligand-based design. By understanding the key features required for activity, new molecules can be designed that fit the pharmacophore model. For this compound, even though it may be inactive in some assays, its structure can serve as a starting point for designing new analogs with improved activity by modifying its functional groups to better match the pharmacophores of active abietanes.

Structure-Based Drug Design: This approach utilizes the 3D structure of the target protein to design ligands that can bind with high affinity and selectivity. Molecular docking is a key technique in structure-based design. Although the specific targets of this compound are not well-defined, docking studies have been performed on other abietane diterpenoids with known targets. For example, molecular docking of antibacterial abietanes has been used to study their interactions with bacterial enzymes like DNA topoisomerase. nih.gov If a biological target for this compound or its analogs were to be identified, molecular docking could be employed to:

Predict the binding mode of this compound within the active site.

Identify key amino acid residues involved in the interaction.

Guide the design of new analogs with improved binding affinity by, for example, introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions.

For instance, a docking study of a semi-synthetic abietane analog with potent antibacterial activity suggested that it binds effectively to DNA Topo II and Topo IV. nih.gov Such studies provide a roadmap for the rational design of new this compound-based compounds with desired biological activities.

Pre Clinical Pharmacokinetic and Metabolic Profiling of Sugikurojin E

Absorption and Distribution Studies in Relevant In Vitro and Ex Vivo Systems

No studies detailing the absorption and distribution of Sugikurojin E in in vitro or ex vivo systems have been identified in the current body of scientific literature. To understand the potential oral bioavailability and tissue penetration of this compound, studies using models such as Caco-2 cell monolayers would be necessary to predict intestinal absorption. Furthermore, plasma protein binding studies and investigation into its partitioning into red blood cells would provide insights into its distribution characteristics within the systemic circulation. dovepress.com Tissue distribution would typically be investigated in preclinical animal models following administration of the compound. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Models

There is no available data on the metabolic pathways or the identification of metabolites of this compound in any animal models. The elucidation of metabolic pathways is crucial for understanding the biotransformation of a compound and the potential formation of active or inactive metabolites. mdpi.com Typically, such studies involve the administration of the compound to animal models, such as rats or mice, followed by the collection of biological samples (e.g., plasma, urine, feces) for analysis. dovepress.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are then employed to identify and quantify the parent compound and its metabolites. mdpi.com

Enzyme Systems Involved in this compound Metabolism

The specific enzyme systems responsible for the metabolism of this compound have not been identified. For many xenobiotics, the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in metabolism. mdpi.comnih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes are standard methods to identify the specific CYP isoforms involved in the metabolism of a compound. news-medical.netnih.gov Such studies are critical for predicting potential drug-drug interactions.

Excretion Profiles in Pre-clinical Animal Models

Information regarding the excretion profile of this compound in preclinical animal models is not available. Excretion studies are fundamental to determining the routes and rates of elimination of a compound and its metabolites from the body. These studies typically involve quantifying the presence of the compound and its metabolites in urine and feces over a specific period following administration. dovepress.com

Advanced Research Directions and Future Perspectives for Sugikurojin E

Development of Sugikurojin E as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is essential for dissecting complex biological processes and identifying novel therapeutic targets. nih.gov Natural products are ideal starting points for creating such probes due to their inherent biological activity and structural complexity, which often translates to high affinity and selectivity for specific protein targets. nih.govacs.org

A hypothetical research program to develop this compound as a chemical probe would begin with its synthesis and subsequent modification. This involves introducing functionalities, such as an alkyne or azide (B81097) group, for bio-orthogonal "click" chemistry reactions, or an affinity tag like biotin. acs.org These modifications would allow for the identification of its cellular binding partners through techniques like affinity chromatography and activity-based protein profiling (ABPP). nih.gov Given the known activities of related abietane (B96969) diterpenes, potential targets for a this compound probe could include enzymes involved in inflammatory pathways, cell cycle regulation proteins, or microbial virulence factors. rsc.orgrsc.org The ultimate goal is to create a highly potent and selective probe that can be used to elucidate the function of its target protein in cellular and preclinical models. nih.gov

Hypothetical Data for a this compound-Based Chemical Probe This table presents hypothetical data to illustrate the desired characteristics of a chemical probe derived from this compound for research purposes.

| Probe Derivative | Target Protein | Affinity (IC₅₀, nM) | Selectivity vs. Related Targets | Cellular Target Engagement (EC₅₀, µM) | Notes |

|---|---|---|---|---|---|

| SGK-E-alkyne | Cyclooxygenase-2 (COX-2) | 85 | >15-fold vs. COX-1 | 1.2 | Designed for in-cell target identification via click chemistry. |

| Biotin-SGK-E | NF-κB p65 | 120 | >10-fold vs. other NF-κB subunits | 2.5 | Used for pull-down assays and affinity-based proteomics. |

| Fluoro-SGK-E | Bcl-2 | 50 | >20-fold vs. other Bcl-family proteins | 0.8 | A fluorescent probe for cellular imaging and localization studies. |

Integration with Nanotechnology and Drug Delivery Systems for Research Tool Enhancement

The clinical and research application of many natural products is often hampered by poor water solubility, low stability, and limited bioavailability. tandfonline.comnih.gov Nanotechnology offers powerful solutions to overcome these challenges by encapsulating or conjugating the natural product with a nanocarrier. frontiersin.orgsciencescholar.us For this compound, integration with nanotechnology could significantly enhance its utility as a research tool.

Various nano-drug delivery systems, such as liposomes, polymeric nanoparticles, or micelles, could be employed. sciencescholar.usnih.gov Encapsulating this compound within a nanocarrier could improve its solubility in aqueous biological media, protect it from metabolic degradation, and enable controlled release at a specific site of interest within a preclinical model. frontiersin.org Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct this compound to specific cell types or tissues, thereby increasing its local concentration and minimizing off-target effects. nih.gov This targeted delivery is crucial for enhancing its efficacy and precision as a research tool in complex biological systems. frontiersin.org

Hypothetical Comparison of Free vs. Nano-formulated this compound This table presents a hypothetical comparison to illustrate the potential advantages of a nanocarrier system for this compound in a research context.

| Property | Free this compound | This compound-Loaded Nanoparticles | Potential Advantage |

|---|---|---|---|

| Aqueous Solubility | Low | High | Improved handling and administration in aqueous buffers. |

| Metabolic Stability | Moderate | High | Longer half-life in biological systems for prolonged studies. |

| Bioavailability | Low | Enhanced | Increased effective concentration at the target site. |

| Targeting Capability | Non-specific | High (with functionalization) | Precise delivery to specific cells or tissues for targeted research. |

Potential as a Lead Compound for Pre-clinical Therapeutic Development Programs (Non-human focus)

A lead compound is a chemical compound that shows promising pharmacological activity and serves as the starting point for chemical modifications to develop a drug candidate. tandfonline.comup.ac.za Natural products are a historically rich source of lead compounds. mdpi.comresearchgate.net The abietane diterpenoid class, to which this compound belongs, has demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them attractive candidates for drug discovery programs. rsc.orgnih.gov

Based on the bioactivities of related compounds like ferruginol (B158077) and carnosic acid, this compound could be investigated as a lead compound in several non-human, pre-clinical therapeutic areas. nih.govmdpi.com For instance, its potential as an antimicrobial agent could be tested against panels of pathogenic bacteria or fungi. Its cytotoxic properties could be evaluated in various animal models of cancer. The objective of this stage is to perform initial optimization of the lead compound to improve potency and reduce potential toxicity, establishing a structure-activity relationship (SAR) that guides further development. up.ac.za

Hypothetical Preclinical Evaluation Summary for this compound as a Lead Compound This table provides a hypothetical summary of the kind of data generated during the preclinical evaluation of a lead compound like this compound.

| Preclinical Model | Therapeutic Area | Endpoint Measured | Result (Hypothetical) | Interpretation |

|---|---|---|---|---|

| Murine model of sepsis | Antimicrobial | Bacterial load reduction | Significant reduction in bacterial count | Indicates potential as an antibacterial agent. |

| Xenograft mouse model (human tumor) | Oncology | Tumor growth inhibition | Moderate inhibition of tumor growth | Suggests cytotoxic activity; requires optimization for higher potency. |

| Rat model of induced inflammation | Anti-inflammatory | Reduction in inflammatory markers | Dose-dependent reduction in cytokines | Shows potential for treating inflammatory conditions. |

Interdisciplinary Research Avenues and Collaborative Opportunities

The journey of a natural product from discovery to a validated research tool or therapeutic lead is inherently interdisciplinary. frontiersin.orgnih.gov The successful investigation of this compound would necessitate a collaborative effort among experts from various scientific fields. ljmu.ac.uk

A potential research consortium for this compound would include:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its analogs.

Synthetic Organic Chemists: To develop scalable synthetic routes to produce this compound and its derivatives for extensive testing and for creating chemical probes. nevadogroup.com

Pharmacologists and Cell Biologists: To design and conduct bioassays to determine the compound's activity, mechanism of action, and cellular targets.

Computational Biologists and Bioinformaticians: To perform molecular modeling, predict potential targets, and analyze large datasets from 'omics' technologies (genomics, proteomics, metabolomics) to understand the system-wide effects of the compound. actascientific.com

Nanotechnology and Materials Scientists: To design and fabricate novel nanocarrier systems for the enhanced delivery of this compound. frontiersin.org

Such collaborations are crucial for accelerating the pace of discovery and for translating fundamental findings into practical applications. researchgate.net

Unresolved Questions and Future Mechanistic Investigations

Despite the potential of this compound, numerous questions remain to be answered, providing fertile ground for future research. The primary focus of future investigations would be to elucidate its precise molecular mechanisms of action.

Key unresolved questions include:

Biosynthetic Pathway: How is this compound synthesized in its natural source, Cryptomeria japonica? Identifying the enzymes involved could enable biosynthetic production through metabolic engineering. researchgate.net

Molecular Target Identification: What are the specific cellular proteins or pathways that this compound interacts with to exert its biological effects? Answering this is fundamental to understanding its function.

Structure-Activity Relationship (SAR): Which functional groups on the this compound scaffold are essential for its activity? A detailed SAR study would guide the synthesis of more potent and selective analogs.

Mechanism of Selectivity: If this compound demonstrates selective activity (e.g., against cancer cells over healthy cells), what is the molecular basis for this selectivity? Understanding this could be key to developing it into a safe therapeutic agent.

Carbocation Cascade Mechanisms: Deeper investigation into the enzyme-mediated carbocation rearrangements that lead to the formation of the diterpenoid scaffold can provide fundamental insights into enzyme catalysis and evolution. nih.govnih.gov

Future mechanistic studies will likely involve a combination of advanced techniques, including cryo-electron microscopy to determine the structure of this compound bound to its target, and systems biology approaches to map its effects on cellular networks.

Q & A

Q. How can researchers balance open science practices with intellectual property concerns when publishing this compound data?

- Methodological Answer : Use delayed open-access models (e.g., 6-month embargo) or patent-pending status before data deposition. Share non-proprietary methods in public repositories (e.g., Protocols.io ) while retaining compound-specific details for commercialization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.